N-脱乙基伐地那非-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

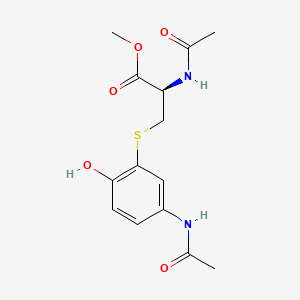

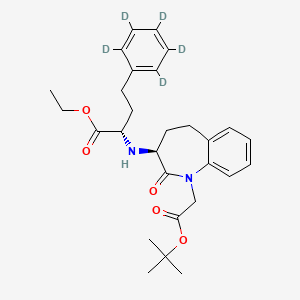

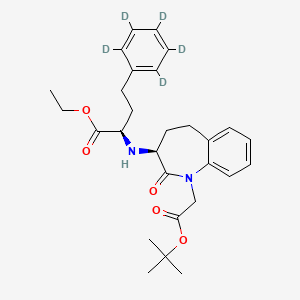

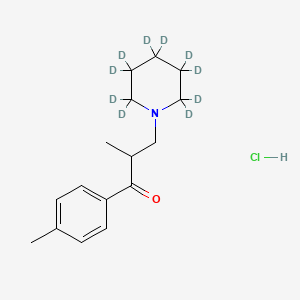

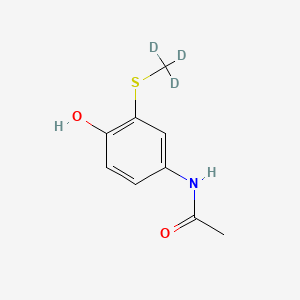

N-Desethyl Vardenafil-d8 is a deuterium-labeled version of N-Desethyl vardenafil . It is a metabolite of vardenafil, a phosphodiesterase 5 inhibitor, formed by the action of cytochrome P450 (CYP)3A4 and CYP3A5 .

Synthesis Analysis

The synthesis of N-Desethyl Vardenafil-d8 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . A detailed procedure for simultaneous analysis of typical ED drugs (sildenafil, vardenafil, tadalafil) and their metabolites in human blood and urine by isotope dilution liquid chromatography-tandem mass spectrometry (LC–MS–MS) has been established .Molecular Structure Analysis

The molecular formula of N-Desethyl Vardenafil-d8 is C21H20D8N6O4S . The average mass is 460.550 Da and the monoisotopic mass is 460.189270 Da .Chemical Reactions Analysis

N-Desethyl Vardenafil-d8, like other ED drugs, can be analyzed in human blood and urine samples using isotope dilution LC–MS–MS . The recovery rates of the drugs, metabolites, and internal standards from whole blood and urine ranged from 80.7 to 127% .科学研究应用

蛋白质组学研究

N-脱乙基伐地那非-d8: 用于蛋白质组学研究蛋白质的相互作用和修饰。 其稳定的同位素标记有助于定量和识别蛋白质,尤其是在基于质谱技术的应用中 .

药代动力学

研究人员使用该化合物来了解伐地那非(其母体药物)的代谢途径。 通过追踪标记的代谢物,科学家可以深入了解药物的吸收、分布、代谢和排泄(ADME)过程 .

神经学

在神经学中,This compound 作为分析标准的参考物质。 它通过为比较研究提供一致的基准,帮助研究神经系统疾病 .

磷酸二酯酶 (PDE) 抑制研究

作为已知 PDE5 抑制剂的代谢物,该化合物在研究磷酸二酯酶的抑制效果方面至关重要。 这对开发治疗勃起功能障碍和肺动脉高压等疾病的疗法至关重要 .

记忆、学习和认知

该化合物在 PDE 抑制中的作用也延伸到认知研究。 它被用来探索 PDE 抑制剂对增强记忆和学习过程的潜在治疗效果 .

帕金森病研究

This compound: 用于帕金森病的研究。 它有助于检查 PDE 抑制剂在缓解症状和减缓疾病进展方面的疗效 .

精神分裂症研究

作用机制

Target of Action

N-Desethyl Vardenafil-d8 is a deuterium-labeled metabolite of Vardenafil . Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the process of penile erection.

Mode of Action

As a PDE5 inhibitor, N-Desethyl Vardenafil-d8 works by blocking the action of PDE5, thereby increasing the levels of cGMP in the body . This leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow, particularly in the penile region, thereby aiding in the achievement and maintenance of an erection.

Biochemical Pathways

The primary biochemical pathway affected by N-Desethyl Vardenafil-d8 is the nitric oxide (NO)-cGMP pathway. In response to sexual stimulation, NO is released, which stimulates the production of cGMP. The cGMP then triggers a series of events leading to smooth muscle relaxation and increased blood flow in the penis. By inhibiting PDE5, N-Desethyl Vardenafil-d8 prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

N-Desethyl Vardenafil-d8, like its parent compound Vardenafil, is rapidly absorbed in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The bioavailability of N-Desethyl Vardenafil-d8 is significantly greater than that of the parent compound . It is metabolized by cytochrome P450 (CYP)3A4 and CYP3A5 .

Result of Action

The primary result of N-Desethyl Vardenafil-d8’s action is the facilitation of penile erection. By inhibiting PDE5 and enhancing the effects of cGMP, it promotes smooth muscle relaxation and increased blood flow in the penis, thereby helping individuals with erectile dysfunction to achieve and maintain an erection .

Action Environment

The action of N-Desethyl Vardenafil-d8 can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of the drug . Additionally, the coadministration of CYP3A4 inhibitors can affect the metabolism of the drug . Therefore, these factors should be taken into consideration when using N-Desethyl Vardenafil-d8.

生化分析

Biochemical Properties

N-Desethyl Vardenafil-d8, like its parent compound Vardenafil, is known to inhibit phosphodiesterase 5 . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various biochemical reactions . By inhibiting this enzyme, N-Desethyl Vardenafil-d8 can increase the levels of cGMP, thereby influencing the biochemical reactions that cGMP is involved in .

Cellular Effects

The primary cellular effect of N-Desethyl Vardenafil-d8 is the inhibition of phosphodiesterase 5, which leads to an increase in cGMP levels . This can have various effects on cells, depending on the specific cellular context. For example, in smooth muscle cells in the corpus cavernosum, increased cGMP levels lead to muscle relaxation, which is the basis for the use of Vardenafil in the treatment of erectile dysfunction .

Molecular Mechanism

The molecular mechanism of action of N-Desethyl Vardenafil-d8 involves the inhibition of the enzyme phosphodiesterase 5 . This enzyme normally breaks down cGMP, so its inhibition by N-Desethyl Vardenafil-d8 leads to increased levels of cGMP . This can then influence various cellular processes, such as the relaxation of smooth muscle cells mentioned above .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Vardenafil, has a Tmax (time to reach maximum plasma concentration) of 1 hour and a half-life of 4 hours in humans . It would be reasonable to expect that N-Desethyl Vardenafil-d8 would have similar pharmacokinetic properties, but this would need to be confirmed in laboratory studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Desethyl Vardenafil-d8 in animal models. Studies on Vardenafil have shown that it potentiates erectile responses in a dose-dependent manner at doses of 0.1–3 mg/kg in conscious rabbits .

Metabolic Pathways

N-Desethyl Vardenafil-d8 is a metabolite of Vardenafil, which is metabolized primarily by CYP3A4 and CYP3A5 in the liver

属性

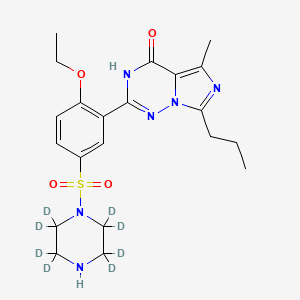

IUPAC Name |

2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKNGDVADFTHE-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。